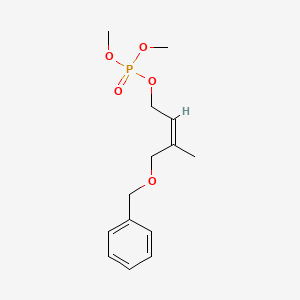
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester is a synthetic organic compound characterized by its unique structure, which includes a benzyloxy group, a methylbutenol backbone, and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester typically involves a multi-step process. One common method starts with the preparation of the benzyloxy intermediate, followed by the introduction of the methylbutenol moiety. The final step involves the phosphorylation of the alcohol group to form the phosphate dimethyl diester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy carboxylic acids, while reduction can produce benzyloxy alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its phosphate ester moiety can mimic natural phosphate groups, making it useful in studying enzyme-substrate interactions and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate ester moiety can mimic natural phosphate groups, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methylbut-2-en-1-ol: Lacks the phosphate ester moiety, making it less versatile in biological applications.
4-Benzyloxy-3-methylbut-2-en-1-ol Phosphate Monoester: Contains only one phosphate group, which may result in different reactivity and biological activity.
4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Triester: Contains an additional phosphate group, which can alter its solubility and interaction with biological molecules.
Uniqueness
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester is unique due to its specific combination of functional groups. The presence of both the benzyloxy and phosphate ester moieties provides a balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets further enhances its utility in research and industry.
Properties
Molecular Formula |
C14H21O5P |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate |
InChI |
InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9- |
InChI Key |
LATUYHVLPBDHLV-LCYFTJDESA-N |
Isomeric SMILES |
C/C(=C/COP(=O)(OC)OC)/COCC1=CC=CC=C1 |
Canonical SMILES |
CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


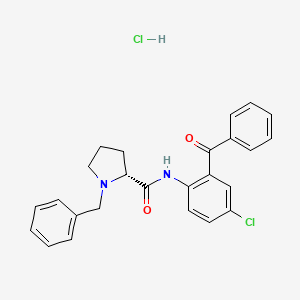
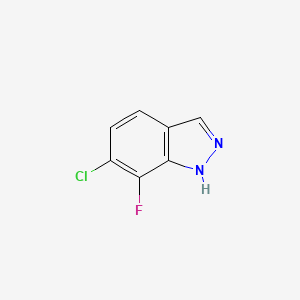
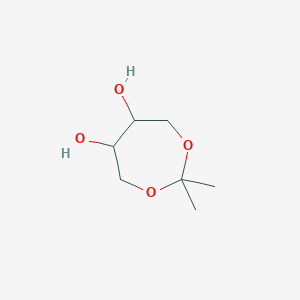
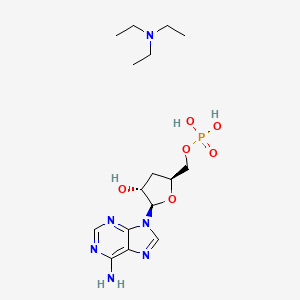
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
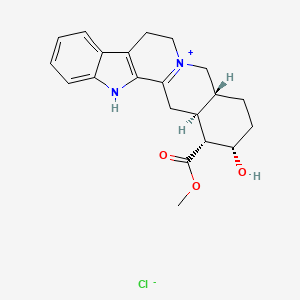
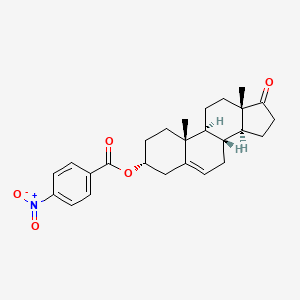
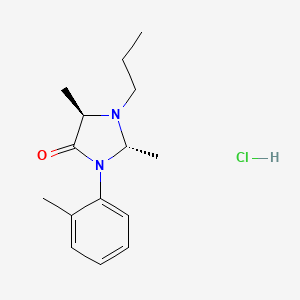
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
